molecular formula C23H18FNO4 B1390328 Fmoc-2-fluoro-DL-phenylglycine CAS No. 433291-96-4

Fmoc-2-fluoro-DL-phenylglycine

Cat. No.: B1390328
CAS No.: 433291-96-4
M. Wt: 391.4 g/mol
InChI Key: HFDAWMNMWMAJCX-UHFFFAOYSA-N
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Description

Fmoc-2-fluoro-DL-phenylglycine: is a derivative of phenylglycine, where the amino group is protected by a fluorenylmethyloxycarbonyl group, and the phenyl ring is substituted with a fluorine atom. This compound is primarily used in peptide synthesis and proteomics research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2-fluoro-DL-phenylglycine typically involves the protection of the amino group of 2-fluoro-DL-phenylglycine with a fluorenylmethyloxycarbonyl group. This can be achieved by reacting 2-fluoro-DL-phenylglycine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorenylmethyloxycarbonyl group and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2-fluoro-DL-phenylglycine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Fmoc-2-fluoro-DL-phenylglycine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of peptides with enhanced stability and bioactivity compared to its non-fluorinated counterparts .

Biological Activity

Fmoc-2-fluoro-DL-phenylglycine (Fmoc-2-F-DL-Phe) is a fluorinated amino acid that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique biological properties. This compound is characterized by the presence of a fluorine atom at the second position of the phenyl ring, which imparts distinctive features that enhance its utility in various applications.

  • Chemical Formula : C23H18FNO4
  • Molecular Weight : 391.4 g/mol
  • Structure : The Fmoc group (Fluorenylmethoxycarbonyl) allows for selective attachment and detachment during solid-phase peptide synthesis (SPPS), facilitating the controlled assembly of peptides.

The introduction of fluorine in amino acids like Fmoc-2-F-DL-Phe can significantly alter their biological activity. Research indicates that fluorinated derivatives enhance binding affinity and stability against proteolytic degradation, making them attractive for drug development. The fluorine atom can influence enzyme-substrate interactions, potentially modifying pharmacokinetic properties and enhancing metabolic stability .

Case Studies

  • Peptide Synthesis :
    • Fmoc-2-F-DL-Phe is utilized in SPPS, where it contributes to the formation of peptides with improved stability and bioactivity. Studies have shown that peptides synthesized with fluorinated amino acids exhibit altered binding affinities to receptors compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • A study evaluated the biological activity of fluorinated compounds against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC(50) values in the nanomolar range. This suggests that Fmoc-2-F-DL-Phe could have potential applications in cancer therapy .
  • Modification Effects :
    • Research on glycopeptide antibiotics revealed that minor modifications, such as the introduction of fluorine atoms, can significantly affect the structure and activity of these compounds. Fluorinated derivatives retained key modifications necessary for antibiotic efficacy while enhancing their overall activity .

Comparative Analysis

The following table summarizes the unique properties of this compound compared to other fluorinated amino acids:

Compound NameStructure FeaturesUnique Properties
This compoundFluorine at the 2-positionEnhanced metabolic stability; altered binding affinities
Fmoc-phenylglycineNo fluorine substitutionStandard building block in peptide synthesis
Fmoc-trifluoromethyl-phenylalanineTrifluoromethyl group on phenyl ringIncreased steric hindrance; alters conformational behavior
Fmoc-4-fluorophenylalanineFluorine at para positionChanges hydrophobicity and electronic properties
Fmoc-2,6-difluorophenylalanineTwo fluorines on phenyl ringEnhanced metabolic stability; potential for unique interactions

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDAWMNMWMAJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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